3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine
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Overview
Description
3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a piperidine ring, which is further connected to a benzoyl group containing a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential medicinal properties could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Mechanism of Action
The mechanism of action of 3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The pyrazole moiety, in particular, is known to interact with various biological targets, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-chloro-4-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-4-yl}methoxy)pyridine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. The presence of both a pyrazole and a piperidine ring linked to a pyridine core makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-19-14-23-9-5-20(19)28-15-16-6-11-25(12-7-16)21(27)17-3-1-4-18(13-17)26-10-2-8-24-26/h1-5,8-10,13-14,16H,6-7,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETNXAAPXAPIKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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